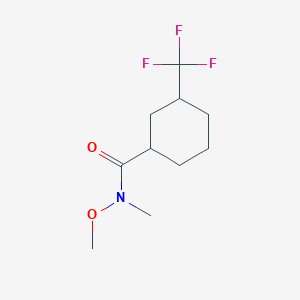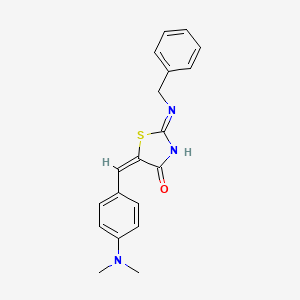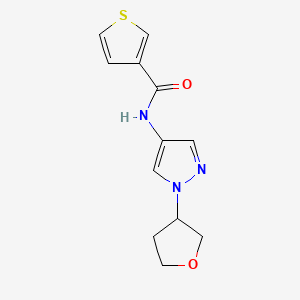
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD5363 and belongs to the class of protein kinase inhibitors.
Applications De Recherche Scientifique
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment, diabetes, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the activity of AKT, a protein kinase that is overexpressed in many cancers. This inhibition leads to the suppression of tumor growth and proliferation. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves the inhibition of AKT, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. AKT is overexpressed in many cancers and contributes to tumor growth and proliferation. Inhibition of AKT by this compound leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the activity of AKT, leading to the suppression of tumor growth and proliferation. In skeletal muscle cells, this compound improves insulin sensitivity and glucose uptake, leading to improved glucose metabolism. In neurological disorders, this compound improves cognitive function and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has several advantages for lab experiments. This compound is highly selective for AKT and does not inhibit other protein kinases. This selectivity reduces the risk of off-target effects and improves the accuracy of the results. However, this compound has some limitations as well. The low yield of the synthesis method makes it difficult to obtain large quantities of the compound. Additionally, the compound has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide. One possible direction is to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the yield of the compound.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves the reaction of 2-aminothiazole with 2,4,5-trimethylbenzaldehyde in the presence of acetic anhydride to obtain the intermediate product. The intermediate product is then reacted with acrylonitrile in the presence of potassium carbonate to obtain the final product. The yield of the final product is around 50%.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-6-12(3)13(7-11(10)2)8-14(9-17)15(20)19-16-18-4-5-21-16/h4-8H,1-3H3,(H,18,19,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBUCVCPQYDRLK-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Anilino-2-oxobutyl)sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2624974.png)
![2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2624975.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2624977.png)

![3-(2-methoxyethyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2624979.png)
![[1,4'-Bipiperidine]-4-carbonitrile](/img/structure/B2624980.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2624983.png)
![2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2624985.png)

![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)